molecular formula C10H6N4O4S2 B13944416 4,4'-Disulfanediylbis(3-nitropyridine) CAS No. 18504-84-2

4,4'-Disulfanediylbis(3-nitropyridine)

Cat. No.: B13944416
CAS No.: 18504-84-2
M. Wt: 310.3 g/mol
InChI Key: WXTGSYQSNDUSEL-UHFFFAOYSA-N
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Description

4,4'-Disulfanediylbis(3-nitropyridine) is a sulfur-bridged heterocyclic compound characterized by two 3-nitropyridine moieties connected via a disulfide (-S-S-) linkage. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical applications. The compound is synthesized through modified nitration methods, such as the improved Bakke method, which introduces nitro groups to pyridine derivatives under controlled conditions . Its electron-withdrawing nitro groups enhance reactivity in cyclization reactions, enabling the formation of tricyclic heteroarenes like imidazo-pyrrolo-pyridines .

Properties

CAS No.

18504-84-2

Molecular Formula

C10H6N4O4S2

Molecular Weight

310.3 g/mol

IUPAC Name

3-nitro-4-[(3-nitropyridin-4-yl)disulfanyl]pyridine

InChI

InChI=1S/C10H6N4O4S2/c15-13(16)7-5-11-3-1-9(7)19-20-10-2-4-12-6-8(10)14(17)18/h1-6H

InChI Key

WXTGSYQSNDUSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1SSC2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Disulfanediylbis(3-nitropyridine) typically involves the reaction of 3-nitropyridine with sulfur-containing reagents. One common method includes the use of disulfide formation reactions where 3-nitropyridine is treated with sulfur sources under controlled conditions to form the desired disulfide bond .

Industrial Production Methods

Industrial production methods for 4,4’-Disulfanediylbis(3-nitropyridine) are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-Disulfanediylbis(3-nitropyridine) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Disulfanediylbis(3-nitropyridine) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediylbis(3-nitropyridine) involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can undergo reduction to form reactive intermediates, while the disulfide bond can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Disulfanediyl Linkages

Several sulfur-bridged compounds share structural similarities with 4,4'-disulfanediylbis(3-nitropyridine):

Compound Name Structural Features Key Applications/Reactivity Reference
5,5'-Disulfanediylbis(1,3,4-thiadiazoles) Two thiadiazole rings linked by -S-S- Antibacterial agents; Schiff base derivatives
4,4′-Bipyridine–3,3′-disulfanediylbis(1H-1,2,4-triazole-5-amine) Bipyridine core with triazole and -S-S- groups Crystal engineering; hydrogen-bonded networks
ABSD-L-lysine complex ABSD [(3S,3S')-4,4'-disulfanediylbis(3-aminobutane-1-sulfonic acid)] with lysine Antihypertensive drug with enhanced solubility

Key Observations :

  • Electronic Effects: The nitro groups in 4,4'-disulfanediylbis(3-nitropyridine) increase electrophilicity compared to non-nitrated analogs, facilitating nucleophilic substitutions or cyclizations .
  • Steric Constraints : The rigid pyridine rings limit conformational flexibility, contrasting with more flexible thiadiazole derivatives .
Physical and Chemical Properties
Property 4,4'-Disulfanediylbis(3-nitropyridine) ABSD-L-lysine Complex 5,5'-Disulfanediylbis(thiadiazoles)
Solubility Moderate in polar aprotic solvents High aqueous solubility (anhydrous form) Low in water; soluble in DMSO
Thermal Stability Stable up to 200°C (decomposes) Enhanced stability (crystalline phase) Decomposes above 180°C
Crystallinity Limited data Triclinic crystal system (P1) Amorphous or polycrystalline

Notes:

  • The ABSD-L-lysine complex exhibits superior thermal stability and solubility compared to 4,4'-disulfanediylbis(3-nitropyridine), attributed to ionic interactions with lysine .
  • Thiadiazole derivatives show variability in melting points (178–213°C), influenced by substituent electronegativity .

Biological Activity

4,4'-Disulfanediylbis(3-nitropyridine) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The nitropyridine moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 4,4'-Disulfanediylbis(3-nitropyridine), focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

4,4'-Disulfanediylbis(3-nitropyridine) features a unique structure characterized by two 3-nitropyridine units linked by a disulfide bond. The synthesis typically involves the oxidation of a suitable precursor containing thiol groups. This compound can be synthesized through various methods, including:

  • Oxidative coupling : Reacting 3-nitropyridine with disulfide precursors under oxidative conditions.
  • Nucleophilic substitution : Utilizing nucleophilic agents to replace halogen atoms in substituted nitropyridines.

Anticancer Properties

Recent studies have explored the anticancer potential of 4,4'-Disulfanediylbis(3-nitropyridine). In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.61Induction of apoptosis via caspase activation
A5496.23Inhibition of cell proliferation through cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, 4,4'-Disulfanediylbis(3-nitropyridine) has shown promising antimicrobial activity. Studies indicate that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Case Studies

  • Cytotoxicity in Cancer Models : A study conducted on MCF-7 cells revealed that treatment with 4,4'-Disulfanediylbis(3-nitropyridine) led to significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior efficacy against resistant strains of Staphylococcus aureus.

The biological activities of 4,4'-Disulfanediylbis(3-nitropyridine) can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism has also been suggested.

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